molecular formula C9H15N3O2 B8797564 (5,6-Diethoxypyridazin-3-yl)methanamine

(5,6-Diethoxypyridazin-3-yl)methanamine

Cat. No.: B8797564
M. Wt: 197.23 g/mol
InChI Key: GQCNFKOQFFYLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,6-Diethoxypyridazin-3-yl)methanamine is a pyridazine derivative featuring ethoxy substituents at positions 5 and 6, with a methanamine group at position 3. Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, imparts unique electronic properties compared to pyridine or benzene.

The compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyridazine scaffolds are prevalent, such as kinase inhibitors or phosphodiesterase (PDE) modulators .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

(5,6-diethoxypyridazin-3-yl)methanamine

InChI

InChI=1S/C9H15N3O2/c1-3-13-8-5-7(6-10)11-12-9(8)14-4-2/h5H,3-4,6,10H2,1-2H3

InChI Key

GQCNFKOQFFYLCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=NC(=C1)CN)OCC

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight Key Applications
(5,6-Diethoxypyridazin-3-yl)methanamine Pyridazine 5,6-diethoxy, 3-methanamine C₉H₁₄N₃O₂ 212.23 g/mol Kinase/PDE inhibition (theoretical)
(5,6-Dimethoxypyridin-2-yl)methanamine Pyridine 5,6-dimethoxy, 2-methanamine C₈H₁₂N₂O₂ 168.20 g/mol Kinase inhibition
[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine Pyridine 6-cyclopropylmethoxy, 3-methanamine C₁₀H₁₄N₂O 178.23 g/mol Research intermediate
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Triazolo-pyridazine 4-methoxyphenyl, ethanamine C₁₄H₁₅N₅O₂ 285.30 g/mol Kinase/protease modulation

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Impact on Properties
Ethoxy (di-) Target compound Increased lipophilicity, metabolic stability
Methoxy (di-) (5,6-Dimethoxypyridin-2-yl)methanamine Moderate solubility, reduced steric bulk
Methoxyethoxy [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine Enhanced polarity, conformational flexibility
Cyclopropylmethoxy [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine Steric shielding, potential for CYP450 resistance

Research Findings and Implications

  • Pyridazine vs. Pyridine : Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases, while pyridine derivatives are more common in CNS-targeting drugs due to better blood-brain barrier penetration .
  • Ethoxy vs. Methoxy : Ethoxy groups in the target compound likely improve metabolic stability over methoxy analogs but may reduce solubility, necessitating formulation optimization.
  • Fused-Ring Systems : Compounds like triazolo-pyridazine show promise in kinase inhibition, suggesting the target compound could be optimized for similar targets with modified substituents .

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